molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9

2-[(Benzenesulfonyl)methyl]benzoic acid

Cat. No.: B2371498
CAS No.: 300396-14-9
M. Wt: 276.31
InChI Key: AVZRMILCNUTXDS-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]benzoic acid typically involves the reaction of benzenesulfonic acid with 2-(bromomethyl)benzoic acid methyl ester in dry dimethylformamide at room temperature. The resulting ester is then hydrolyzed using an aqueous sodium hydroxide solution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Sulfonamides and sulfonyl esters.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzenesulfonyl)methyl]benzoic acid is unique due to the combination of the benzenesulfonyl and benzoic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its simpler counterparts .

Biological Activity

2-[(Benzenesulfonyl)methyl]benzoic acid, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a benzenesulfonyl group attached to a benzoic acid moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H13O3SC_{14}H_{13}O_3S. The key features of this compound include:

  • A benzenesulfonyl group that can enhance solubility and bioavailability.
  • A carboxylic acid functional group that may participate in various biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors, have shown promise in inhibiting tumor growth and metastasis. The sulfonamide moiety is often associated with high affinity for CAIX, suggesting that this compound may also interact with this target, potentially leading to anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes such as CAIX and COX, the compound may disrupt critical pathways involved in cancer progression and inflammation.
  • Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and survival, thereby exerting its biological effects.

Case Studies

  • Study on Antitumor Activity : A recent study explored the effects of sulfonamide derivatives on tumor cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its potential use as an anticancer agent .
  • Inflammation Model : In a model of acute inflammation, administration of sulfonamide derivatives resulted in decreased levels of pro-inflammatory cytokines, indicating their potential for therapeutic use in inflammatory diseases .

Data Tables

Activity Target Effect Reference
AnticancerCarbonic Anhydrase IXInhibition of tumor growth
Anti-inflammatoryCOX enzymesReduction in inflammation

Properties

IUPAC Name

2-(benzenesulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRMILCNUTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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